rac-2',3'4'-Trimethyl Ketoprofen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

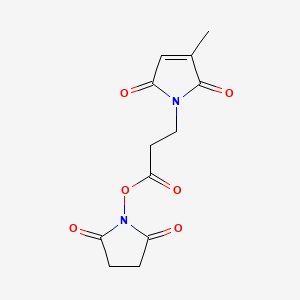

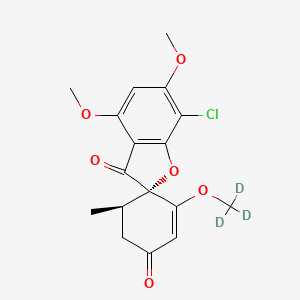

“rac-2’,3’4’-Trimethyl Ketoprofen” is a biochemical used for proteomics research . It is an impurity of Ketoprofen, which is a cyclooxygenase inhibitor used as a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties .

Synthesis Analysis

The synthesis of the representative nonsteroidal anti-inflammatory drug ketoprofen has been accomplished in 44% overall yield on the decagram scale . The key features in this synthetic work involve a TiCl 4 –Et 3 N mediated aldol/enol-lactonization annulation to affect dihydrobenzofuranone core formation .

Molecular Structure Analysis

The molecular formula of “rac-2’,3’4’-Trimethyl Ketoprofen” is C19H20O3 . The molecular weight is 296.36 .

Applications De Recherche Scientifique

Proteomics Research

“rac-2’,3’4’-Trimethyl Ketoprofen” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is part of the ‘profens’ group, which are the active pharmaceutical ingredients (APIs) of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects.

Enzymatic Kinetic Resolution (EKR)

Studies into the enzymatic kinetic resolution (EKR) of 2-arylpropanoic acids (‘profens’) were performed using various trialkyl orthoesters as irreversible alkoxy group donors in organic media . The enzymatic reactions of target substrates were optimized using several different immobilized preparations of lipase type B from the yeast Candida antarctica (CAL-B) .

Production of Optically Active Compounds

The optimal EKR procedure for the racemic profens consisted of a Novozym 435-STREM lipase preparation suspended in a mixture of 3 equiv of trimethyl or triethyl orthoacetate as alkoxy donor and toluene or n-hexane as co-solvent . This biocatalytic system provided optically active products with moderate-to-good enantioselectivity .

Pain Relief in Rheumatoid Arthritis

There is evidence that ketoprofen, which is structurally related to “rac-2’,3’4’-Trimethyl Ketoprofen”, is used for pain relief in rheumatoid arthritis . It’s possible that “rac-2’,3’4’-Trimethyl Ketoprofen” could have similar applications, but more research would be needed to confirm this.

Mécanisme D'action

Target of Action

The primary target of rac-2’,3’4’-Trimethyl Ketoprofen is cylooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

rac-2’,3’4’-Trimethyl Ketoprofen exerts its effects by inhibiting the activity of COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the levels of prostaglandins that mediate pain, fever, and inflammation .

Biochemical Pathways

The action of rac-2’,3’4’-Trimethyl Ketoprofen primarily affects the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin levels result in the alleviation of symptoms such as pain, fever, and inflammation . This makes rac-2’,3’4’-Trimethyl Ketoprofen potentially useful in the treatment of conditions characterized by these symptoms.

Propriétés

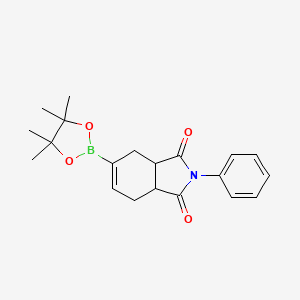

| { "Design of the Synthesis Pathway": "The synthesis of rac-2,3',4'-Trimethyl Ketoprofen can be achieved through a multi-step process involving several reactions. The key steps in the synthesis pathway include the preparation of starting materials, formation of intermediates, and final conversion to the target compound. The overall strategy involves the introduction of methyl groups onto the phenyl ring of ketoprofen followed by the addition of a methyl group to the carbonyl group of the ketone.", "Starting Materials": [ "2,3,4-trimethylbenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "acetic anhydride", "acetic acid", "hydrogen chloride", "methyl magnesium bromide", "lithium aluminum hydride", "2,3,4-trimethylphenylacetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "Preparation of 2,3,4-trimethylbenzaldehyde by reacting 2,3,4-trimethylphenylacetic acid with potassium hydroxide and acetic anhydride.", "Step 2": "Conversion of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylphenylacetone by reacting with methyl magnesium bromide.", "Step 3": "Reduction of 2,3,4-trimethylphenylacetone to 2,3,4-trimethylphenylpropanol using lithium aluminum hydride.", "Step 4": "Conversion of 2,3,4-trimethylphenylpropanol to ethyl 2,3,4-trimethyl-3-oxobutanoate by reacting with ethyl acetoacetate and acetic acid.", "Step 5": "Conversion of ethyl 2,3,4-trimethyl-3-oxobutanoate to rac-2,3',4'-Trimethyl Ketoprofen by reacting with hydrogen chloride and sodium hydroxide in diethyl ether and water." } ] } | |

Numéro CAS |

1785760-29-3 |

Nom du produit |

rac-2',3'4'-Trimethyl Ketoprofen |

Formule moléculaire |

C19H20O3 |

Poids moléculaire |

296.366 |

Nom IUPAC |

2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |

InChI |

InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |

Clé InChI |

CQBNHIWRSOGPEM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)